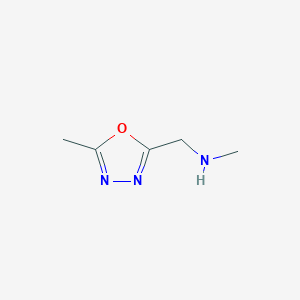

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBBIDQROEAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651035 | |

| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-27-8 | |

| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of the 1,3,4-Oxadiazole Ring

- The oxadiazole ring is commonly synthesized through intramolecular oxidative cyclization of acylhydrazide derivatives.

- For example, (E)-2-(arylbenzylidene)-2-[(substituted amino)acetohydrazides can be cyclized using oxidants such as iodobenzene diacetate to yield 2,5-disubstituted 1,3,4-oxadiazoles.

- This method allows introduction of various substituents at the 5-position, including methyl groups, by selecting appropriate starting materials.

Introduction of the N-Methylaminomethyl Group

- The 2-position of the oxadiazole ring can be functionalized by nucleophilic substitution or reductive amination.

- A typical approach involves reaction of a 5-methyl-1,3,4-oxadiazole-2-carbaldehyde intermediate with N,N-dimethylethane-1,2-diamine or related amines under mild conditions.

- For instance, reductive amination using sodium triacetoxyborohydride as a reducing agent at temperatures around 30–40 °C overnight allows selective formation of the N-methylaminomethyl side chain.

- The reaction mixture is often stirred at room temperature or slightly elevated temperatures (e.g., 31 °C) to optimize yield and selectivity.

Workup and Purification

- After completion of the reaction, the mixture is subjected to aqueous acid washes (e.g., with citric acid or hydrochloric acid solutions) to remove impurities.

- Organic layers are separated and washed with aqueous solutions such as ammonium chloride or sodium bicarbonate to neutralize residual reagents.

- Drying agents like sodium sulfate are used to remove water from organic layers before concentration.

- Final purification may involve crystallization or extraction with solvents such as ethyl acetate, methyl tert-butyl ether, or tetrahydrofuran.

Detailed Experimental Conditions from Patent Literature

Research Findings and Optimization Notes

- The reaction temperature is critical; maintaining internal temperatures below 15 °C during addition steps prevents side reactions.

- Use of sodium triacetoxyborohydride provides mild reducing conditions favoring selective reductive amination without over-reduction.

- Sequential addition of reagents and stirring times are optimized to maximize yield and purity.

- Solvent choice (e.g., tetrahydrofuran, ethyl acetate) affects solubility and reaction kinetics.

- Post-reaction acidification and extraction steps are essential to isolate the product in a stable form.

- The synthetic route has been scaled successfully with good reproducibility, as detailed in patent US10377750B2.

Summary Table of Preparation Method

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Oxidative Cyclization | Acylhydrazide + Iodobenzene diacetate | RT, 2 h | 5-Methyl-1,3,4-oxadiazole ring formation |

| 2 | Hydrazide Formation | Acetohydrazide | 5 °C, overnight | Hydrazide intermediate |

| 3 | Reductive Amination | N,N-Dimethylethane-1,2-diamine + NaBH(OAc)3 | 30–40 °C, overnight | Introduction of N-methylaminomethyl group |

| 4 | Workup & Purification | Aqueous acid washes, organic extractions | RT | Pure this compound |

Additional Notes

- The described synthetic approach is supported by extensive patent documentation and peer-reviewed research on related oxadiazole derivatives.

- The methodology benefits from mild reaction conditions, avoiding harsh reagents or extreme temperatures.

- Analytical methods such as HPLC-MS/MS and NMR spectroscopy confirm the structure and purity of the final compound.

- The synthetic strategy allows for modification of substituents on the oxadiazole ring for further derivatization if desired.

This detailed preparation methodology provides a robust and reproducible route for the synthesis of this compound, suitable for research and potential industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.

Reduction Products: Amines or other reduced forms of the compound.

Substitution Products: Derivatives with different functional groups introduced at the oxadiazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine has shown potential in drug development due to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

Anticancer Properties

The oxadiazole ring is often associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, providing a pathway for further research into its efficacy as an anticancer agent .

Agricultural Applications

The compound has potential applications in agriculture as a biopesticide or herbicide.

Pesticidal Activity

Compounds similar to this compound have been evaluated for their ability to control pests. The introduction of oxadiazole derivatives into pesticide formulations could enhance efficacy against specific agricultural pests .

Plant Growth Regulation

There is emerging evidence that certain oxadiazole derivatives can act as plant growth regulators. This could lead to improved crop yields and resistance to environmental stressors .

Materials Science

In materials science, the unique chemical structure of this compound allows it to be explored as a building block for new materials.

Polymer Chemistry

The incorporation of oxadiazole units into polymer frameworks can enhance thermal stability and mechanical properties. Research is ongoing into the synthesis of polymers using this compound as a monomer .

Nanomaterials

There is potential for using this compound in the development of nanomaterials for various applications including electronics and photonics. The unique properties of oxadiazoles can be exploited to create materials with tailored electronic characteristics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PubChem | Exhibits antimicrobial activity against various pathogens. |

| Agricultural Science | Chemical Book | Potential biopesticide with effective pest control properties. |

| Materials Science | CymitQuimica | Enhances thermal stability in polymer applications. |

Wirkmechanismus

The mechanism by which N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparison with key analogs:

Key Observations :

- Electronic Effects : Methoxymethyl groups introduce electron-donating oxygen, improving solubility and hydrogen-bonding capacity .

- Biological Relevance : Phenyl-substituted analogs are prioritized in drug discovery due to aromatic interactions with biological targets .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

Biologische Aktivität

N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is a compound that belongs to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Properties

This compound features a unique oxadiazole ring structure that contributes to its biological properties. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Chemical Formula : C₅H₈N₄O

Molecular Weight : 128.14 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds containing oxadiazole rings can inhibit key enzymes involved in various metabolic pathways.

2.1. Inhibition of Enzymes

Studies have shown that derivatives of oxadiazoles can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. For instance, some oxadiazole derivatives exhibit selective inhibition against HDAC6 with varying degrees of potency .

3. Biological Activities

The compound's biological activities include:

- Anticancer Activity : this compound has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

4.1. Anticancer Activity Study

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), demonstrating significant growth inhibition compared to control groups .

4.2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating moderate antibacterial activity .

5. Data Tables

The following table summarizes the biological activities and corresponding IC50 or MIC values for this compound:

| Biological Activity | Target/Organism | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

6. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities including anticancer and antimicrobial effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Further studies focusing on structure-activity relationships (SAR) will enhance our understanding of how modifications to the oxadiazole structure can optimize its biological efficacy and safety profile.

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine?

The compound is synthesized via polyphosphoric acid-mediated condensation of precursors like p-toluic hydrazide and glycine derivatives. Key steps include cyclization to form the oxadiazole ring and subsequent methylation. Reaction yields are optimized by controlling stoichiometry and reaction time. Structural confirmation relies on NMR (δ 2.39 for methyl, δ 4.05 for methylene protons) and FT-IR (C=N stretch at ~1600 cm⁻¹) .

Q. How is the structure of this compound confirmed experimentally?

Comprehensive spectroscopic characterization is performed:

- ¹H/¹³C NMR : Aromatic protons at δ 8.00 and 7.42; oxadiazole carbons at δ 164.32 and 161.98.

- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., 219.10 g/mol for C₁₁H₁₃N₃O₂ derivatives).

- FT-IR : Absorption bands for N-H (3300–3400 cm⁻¹) and C-O (1250 cm⁻¹) .

Q. What are common chemical reactions for derivatizing this compound?

The secondary amine group and oxadiazole ring enable nucleophilic substitution (e.g., alkylation, acylation) and cycloaddition reactions. For example, the amine reacts with chloroacetyl chloride to form amides, while the oxadiazole participates in Suzuki couplings for aryl functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature/pH control : Maintain 80–100°C during cyclization to prevent side reactions.

- Catalysts : Use triethylamine or Hunig’s base to deprotonate intermediates.

- Scale-up : Continuous flow reactors reduce batch variability and enhance reproducibility .

Q. How do structural modifications influence biological activity?

- Electron-withdrawing groups (e.g., -F, -Cl) on the oxadiazole ring enhance antimicrobial activity by increasing electrophilicity.

- Methyl substitution at the 5-position improves lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds. Comparative studies with thiazole analogs show reduced MAO-B inhibition but higher solubility .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to monoamine oxidase (MAO-B) active sites (PDB: 2V5Z) to identify key hydrogen bonds with Gln206 and π-π stacking with Tyr435.

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations to prioritize derivatives for synthesis .

Q. How can contradictions in biological assay data be resolved?

- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting activity.

- Orthogonal assays : Compare enzyme inhibition (e.g., MAO-B IC₅₀) with cell-based viability assays (e.g., MTT) to distinguish specific vs. cytotoxic effects.

- SAR studies : Correlate substituent electronegativity with activity trends to identify pharmacophores .

Q. What is the compound’s role in designing enzyme inhibitors?

The oxadiazole scaffold serves as a bioisostere for carboxylate groups, mimicking substrates in MAO and acetylcholinesterase inhibition. Derivatives with morpholine or triazole appendages show enhanced binding to catalytic pockets, as evidenced by X-ray crystallography (e.g., PDB: 6HCF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.